molecular formula C12H14N4O4S2 B132596 Thiophanate-methyl CAS No. 23564-05-8

Thiophanate-methyl

Cat. No. B132596
CAS RN: 23564-05-8
M. Wt: 342.4 g/mol
InChI Key: QGHREAKMXXNCOA-UHFFFAOYSA-N
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Description

Thiophanate-methyl (TM) is a broad-spectrum fungicide that is extensively used worldwide to control important fungal diseases of crops. It is known to leave residues in the environment, such as in soil, and can be detected in vegetables and fruits. Despite its widespread use, there are concerns regarding its potential toxicological risks to public health and the environment .

Synthesis Analysis

The synthesis of thiophanate-methyl and its interaction with various substances has been studied to understand its behavior and potential risks. For instance, the interaction between thiophanate-methyl and human serum albumin has been investigated using spectroscopic methods, revealing that the binding process is spontaneous and exothermic, indicating a high affinity and potential for bioaccumulation .

Molecular Structure Analysis

The molecular structure of thiophanate-methyl has been explored through various studies. Polymorphism and the ability of thiophanate-methyl to form different solvates have been investigated, revealing two polymorphs and numerous solvates. The structures of these forms were determined using single-crystal X-ray diffraction, providing insight into the stability and behavior of the compound under different conditions .

Chemical Reactions Analysis

Thiophanate-methyl undergoes various chemical reactions, including photodegradation. Upon UV-visible irradiation, thiophanate-methyl forms several photoproducts, with one study identifying nine such products. Interestingly, carbendazim, a known major metabolite and photoproduct of thiophanate-methyl, was not detected in this particular study, but an isomer referred to as PP2 was found in abundance .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophanate-methyl have been assessed through its interaction with adsorbent materials. Organo-montmorillonites have been studied for their potential to remove thiophanate-methyl from wastewater, indicating that the adsorption of thiophanate-methyl increases with the surfactant content in the adsorbent. This suggests that the fungicide's removal from wastewater could be achieved through hydrophobic interactions and water bridges between the thiophanate-methyl molecules and the surfactant ammonium group .

Case Studies and Environmental Impact

Several case studies have highlighted the environmental and health impacts of thiophanate-methyl. For example, its severe hepatotoxicity was demonstrated in zebrafish, where exposure to the fungicide activated apoptotic pathways and oxidative stress, leading to metabolic imbalances in the liver . Additionally, the genotoxic effects of thiophanate-methyl have been shown to induce oxidative stress, leading to DNA damage and mutagenesis . The dissipation dynamics and terminal residues of thiophanate-methyl and its metabolite carbendazim in cowpeas have also been studied, with the findings suggesting low potential acute and chronic dietary risks .

Regulatory Assessment

The risk assessment of thiophanate-methyl as a pesticide active substance has been reviewed, with the evaluation of its use on various crops leading to the identification of missing information required by the regulatory framework and the recognition of concerns that need to be addressed .

Scientific Research Applications

  • Pesticide Residue Analysis and Risk Assessment :

    • Thiophanate-methyl is used as a fungicide and its residue behavior in crops like strawberries and apples is studied to assess consumer dietary exposure risks (Malhat et al., 2020).
    • Studies on dissipation behavior in crops like cowpeas and the related dietary risk assessment help guide safe usage practices (Zhengyi Liu et al., 2021).
  • Environmental Impact and Ecotoxicology :

    • Research has focused on the impact of thiophanate-methyl on non-target organisms, such as its effects on the thyroid gland of lizards and other reptiles, which helps understand its broader ecological impact (Sciarrillo et al., 2008).
    • The hepatotoxic effects of thiophanate-methyl have been studied in zebrafish, highlighting the need for understanding the toxicological impact on aquatic ecosystems (Kun Jia et al., 2020).
  • Analytical Methods for Detection and Quantification :

    • Development of sensitive and accurate methods for detecting thiophanate-methyl, such as using UV absorption spectra or pulse polarographic techniques, are crucial for monitoring and managing its use in agriculture (Jiao et al., 2014).
  • Interaction with Biological Systems :

    • Studies on thiophanate-methyl's interaction with human serum albumin provide insights into its potential toxicological risks and behavior in the human body (Jinhua Li et al., 2009).
  • Soil and Water Treatment Applications :

    • The use of organo-montmorillonites for the removal of thiophanate-methyl from wastewater demonstrates potential applications in environmental cleanup and water treatment (F. M. Flores et al., 2020).

Safety And Hazards

Thiophanate-methyl should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

There is ongoing research into the detection of thiophanate-methyl residues in agricultural products. For example, stable dual-emission copper-modified fluorescent carbon dots (Cu-CDs) were successfully synthesized for the real-time detection of pesticide residues in agricultural products .

properties

IUPAC Name

methyl N-[[2-(methoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate
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InChI

InChI=1S/C12H14N4O4S2/c1-19-11(17)15-9(21)13-7-5-3-4-6-8(7)14-10(22)16-12(18)20-2/h3-6H,1-2H3,(H2,13,15,17,21)(H2,14,16,18,22)
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InChI Key

QGHREAKMXXNCOA-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OC
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Molecular Formula

C12H14N4O4S2
Record name THIOPHANATE-METHYL
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DSSTOX Substance ID

DTXSID1024338
Record name Thiophanate-methyl
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Molecular Weight

342.4 g/mol
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Physical Description

Thiophanate-methyl appears as colorless crystals or light brown powder. (NTP, 1992), Colorless solid; [Merck Index] Colorless or light brown solid; [CAMEO] Colorless crystalline solid; [MSDSonline], Colorless crystals or light brown powder.
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Sparingly soluble in most organic solvents at 25 °C (2.9 g/100 mL acetone; 7.8X10-1 g/100 mL methanol; 8.4X10-1 g/100 mL ethyl acetate; 7.3X10-2 g/100 mL dichloromethane; 1.8X10-2 g/100 mL n-octanol; 1.1X10-2 g/100 mL xylene; and 4.7X10-5 g/100 mL n-hexane), In acetone 58.1, cyclohexanone 43, methanol 29.2, acetonitrile 24.4, ethyl acetate 11.9 (all in g/kg, 23 °C). Slightly soluble in hexane., Thiophanate methyl is slightly soluble in most organic solvents... ., Soluble in acetone, methanol, chloroform and acetonitrile., For more Solubility (Complete) data for THIOPHANATE METHYL (6 total), please visit the HSDB record page.
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Vapor Pressure

less than 0.0000001 mmHg at 68 °F (NTP, 1992), 0.00000007 [mmHg], 7.13X10-8 mm Hg at 25 °C, <0.0000001 mmHg
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Mechanism of Action

As a class of compounds, thiocarbamates do not produce consistent cholinesterase inhibition patterns. In the rat subchronic toxicity study, serum cholinesterase activity was increased in males by 22-38% relative to controls but decreased in females by 25-28% at >/= 293.2 mg/kg/day. In the rat chronic toxicity/carcinogenicity study, males showed increases in serum ChE at 280.6 mg/kg/day (HDT) at 6 and 12 months (41-42%) whereas at 24 months, it was decreased (-38%). ChE activity in females was slightly decreased (18035%) at 6 and 12 months at >/= 63.5 mg/kg/day ... /thiocarbamates/, In order to characterize the mechanism of thyroid tumorigenesis, a series of short term studies were undertaken to determine whether TM had antithyroid activity. These studies demonstrated that TM caused liver and thyroid enlargement, increased circulating TSH and decreased T3/T4 after 2 to 8 days' treatment with TM at 6000 ppm (equivalent to the HDT in the rat chronic toxicity/carcinogenicity study). Some liver microsomal enzymes, including UDP-glucuronosyltransferase, were increased. The effects on liver and thyroid weight were reversible, but reversibility of the alterations in circulating hormone levels and on microscopic effects were not evaluated. Supplementation of treated animals with T4 prevented thyroid enlargement and increased TSH but did not prevent liver enlargement. TM also appeared to have a mild inhibitory effect on microsomal thyroid peroxidase. These data were considered necessary to adequately support this mechanism.
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Product Name

Thiophanate-methyl

Color/Form

Colorless crystals, Colorless prisms, Colorless crystalline solid

CAS RN

23564-05-8
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Melting Point

342 °F (Decomposes) (NTP, 1992), 172 °C (decomposes), MP: 181.5 - 182.5 °C, 342 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18,900
Citations
K Jia, B Cheng, L Huang, J Xiao, Z Bai, X Liao, Z Cao… - Chemosphere, 2020 - Elsevier
Thiophanate-methyl (TM) is widely used all over the world and is a typical example of pesticide residues, which can be detected in the soil, and even in vegetables and fruits. However, …
Number of citations: 57 www.sciencedirect.com
AP Keinath, TA Zitter - Plant Disease, 1998 - Am Phytopath Society
… The objective of this study was to determine the sensitivity to benomyl and thiophanate-methyl of field-collected isolates of D. bryoniae from South Carolina and New York. The level of …
Number of citations: 98 apsjournals.apsnet.org
JW Vonk, AK Sijpesteijn - Pesticide science, 1971 - Wiley Online Library
… the rate of conversion of thiophanate-methyl into MBC. … , eg in tap water, thiophanate-methyl can be converted into … that the fungitoxicity of thiophanate-methyl might be the result of …
Number of citations: 120 onlinelibrary.wiley.com
H Choi, JH Kim - Journal of Applied Biological Chemistry, 2014 - koreascience.kr
… to assess exposure and risk to thiophanate-methyl wettable powder for agricultural worker … In risk assessment, margin of safety for thiophanate-methyl in all cases was over 1. However…
Number of citations: 27 koreascience.kr
J Li, X Liu, C Ren, J Li, F Sheng, Z Hu - Journal of Photochemistry and …, 2009 - Elsevier
Thiophanate methyl (MT) is one of the widely used fungicides to control important fungal diseases of crops, which has led to potential toxicological risk to public health. Several different …
Number of citations: 52 www.sciencedirect.com
GCC Weis, CE Assmann, FC Cadona… - Ecotoxicology and …, 2019 - Elsevier
Mancozeb (MZ), chlorothalonil (CT), and thiophanate methyl (TM) are pesticides commonly used in agriculture due to their efficacy, low acute toxicity to mammals, and short …
Number of citations: 29 www.sciencedirect.com
DS Mueller, CA Bradley, CR Grau, JM Gaska, JE Kurle… - Crop protection, 2004 - Elsevier
… of thiophanate-methyl … Thiophanate-methyl was effective when applied at R1 prior to inoculation at R2, but not if applied at R3, after inoculation. Two applications of thiophanate-methyl …
Number of citations: 56 www.sciencedirect.com
MJ Hu, A Grabke, ME Dowling, HJ Holstein… - Plant …, 2015 - Am Phytopath Society
… Therefore, MBC fungicide thiophanate-methyl is … of Colletotrichum isolates to thiophanate-methyl and azoxystrobin, (ii) … control of thiophanate-methyl- and azoxystrobin-resistant …
Number of citations: 97 apsjournals.apsnet.org
F Malhat, O Abdallah, F Ahmed, SA Salam… - … Science and Pollution …, 2021 - Springer
… Thiophanate methyl is a broad-spectrum benzimidazole … In the current work, the residue behavior of thiophanate methyl … at different PHIs of thiophanate methyl and its metabolite …
Number of citations: 17 link.springer.com
A Veneziano, G Vacca, S Arana, F De Simone… - Food chemistry, 2004 - Elsevier
… mg/kg, whereas thiophanate-methyl was not detected in any … , thiabendazole and thiophanate-methyl at four fortification … 63.2–69.8% for thiophanate-methyl. Only two samples …
Number of citations: 160 www.sciencedirect.com

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